molecular formula C8H6O4 B188911 1,3-Benzodioxole-4-carboxylic acid CAS No. 5768-39-8

1,3-Benzodioxole-4-carboxylic acid

Cat. No. B188911
CAS RN: 5768-39-8
M. Wt: 166.13 g/mol
InChI Key: DBUAYOWCIUQXQW-UHFFFAOYSA-N
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Description

“1,3-Benzodioxole-4-carboxylic acid” is a chemical compound with the molecular formula C8H6O4 . It has been used as a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies .


Synthesis Analysis

The synthesis of 1,3-Benzodioxole derivatives has been reported in several studies. For instance, a study reported the use of computer-aided drug discovery approaches to develop a potent lead compound by screening artificial chemicals on the basis of the auxin receptor TIR1 . A series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides, K-1 to K-22, were designed and synthesized .


Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole-4-carboxylic acid consists of a benzodioxole ring attached to a carboxylic acid group . The benzodioxole ring is a heterocyclic compound consisting of a benzene ring fused to a 1,3-dioxole ring .


Chemical Reactions Analysis

The introduction of electron-withdrawing groups (3-Cl, 3-Br, 3-I) was found to enhance the bioactivity of target compounds, while the electron-donating groups (3-CH3, 3-OCH3) led to a decrease in activity .


Physical And Chemical Properties Analysis

1,3-Benzodioxole-4-carboxylic acid has a molecular weight of 166.13 g/mol . Its physical and chemical properties are influenced by its structure, particularly the presence of the benzodioxole ring and the carboxylic acid group .

Scientific Research Applications

Chiral Derivatizing Reagents

  • Scientific Field: Analytical Chemistry .
  • Application Summary: A series of fluorescent carboxylic acids with a common skeleton of 1,3-benzodioxole-4- or 5-carboxylic acid were prepared as racemates or in an optically active form . These compounds were evaluated as chiral derivatizing agents .
  • Methods of Application: The potential of these compounds as chiral derivatizing agents was evaluated in terms of the HPLC and 1H-NMR analyses of D,L-amino acids .
  • Results: Every acid with a carboxyl group at C-4 showed high separation ability of original enantiomers in both the HPLC and the NMR analyses, while the C-5 isomer showed little separation .

Catalyst in Acetalization and Ketalization

  • Scientific Field: Organic Chemistry .
  • Application Summary: The acetalization and ketalization of various aldehydes and ketones with catechol by using HY zeolite as catalyst were studied .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Fludioxonil Degradation

  • Scientific Field: Environmental Science .
  • Application Summary: This compound was identified as a transformation product during the degradation of fludioxonil, a post-harvest fungicide, in an immobilized cell bioreactor treating fludioxonil-contaminated wastewater .
  • Methods of Application: The degradation pathway was initiated by successive hydroxylation and carbonylation of the pyrrole moiety and disruption of the oxidized cyanopyrrole ring at the NH-C bond .
  • Results: The detection of 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid verified the decyanation and deamination of the molecule, whereas its conversion to the tentatively identified compound 2,3-dihydroxybenzoic acid indicated its defluorination .

Antibiotic Trojan Horse Approaches

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: Diphenyl-benzo[1,3]dioxole-4-carboxylic acid pentafluorophenyl ester, a compound related to 1,3-Benzodioxole-4-carboxylic acid, was shown to promote iron uptake in Escherichia coli and Pseudomonas aeruginosa .
  • Methods of Application: These compounds could be conjugated with azide-functionalized antibiotics using the Huisgen dipolar 1,3-cycloaddition .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1,3-benzodioxole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUAYOWCIUQXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308032
Record name 1,3-benzodioxole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole-4-carboxylic acid

CAS RN

5768-39-8
Record name 5768-39-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-benzodioxole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1,3-benzodioxole (3.09 g, 32 mmol) in dry ether (50 mL) was treated dropwise at −10° C. with 2.5 M n-butyllithium (15 mL, 35 mmol) in hexane. When the addition was complete, the mixture was stirred under reflux for one hour. After cooling to room temperature, it was added to crushed solid carbon dioxide, and after 24 hours, the residue was treated with 10% aq. NaHCO3 and ether. The alkali layer was separated, washed with ether, then acidified with cold concentrated HCl, and extracted with chloroform. The combined organic layers were dried over MgSO4, filtered and concentrated under reduced pressure (1.1 g, 20%). EI-MS m/z 167 (M+H)+
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3.09 g
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15 mL
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Synthesis routes and methods II

Procedure details

To a solution of 0.85 g (5.66 mmol) of 2,3-methylenedioxybenzaldehyde (Aldrich) in EtOH at 0° C. was added a solution of 2.12 g (12.45 mmol) of AgNO3 in 7.5 mL of H2O. To this was then added a solution of 1.74 g (31.4 mmol) of KOH in 12 mL of H2O. After 2 h, the reaction mixture was filtered and the filter was washed with EtOH. The filtrate was concentrated and the pH was adjusted to pH=2 to 3 with 6N HCl. The title compound precipitated out and was isolated by filtration to give the title compound. 1H NMR (CDCl3) δ6.16 (s, 2H), 6.92 (t, 1H, J=8 Hz), 7.04 (d, 1H, J=8 Hz), 7.48 (d, 1H, J=8 Hz);
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0.85 g
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7.5 mL
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2.12 g
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1.74 g
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12 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151
Citations
Y Nishida, E Itoh, M Abe, H Ohrui, H Meguro - Analytical sciences, 1995 - Springer
A series of fluorescent carboxylic acids with a common skeleton of 1,3-benzodioxole-4- or 5-carboxylic acid were prepared as racemates or in an optically active form. Their potential as …
Number of citations: 34 link.springer.com
Y Nishida, H Ohrui, H Meguro - Tetrahedron letters, 1989 - Elsevier
Tetrahedron Letters,Vo1.30,No.39,pp 5277-5280,1989 0040-4039/89 $3.00 + .OO Printed in Great Britain Perqamon Press plc SYNTHESI Page 1 Tetrahedron Letters,Vo1.30,No.39,pp …
Number of citations: 38 www.sciencedirect.com
S Sato, K Shimizu, JH Kim, E Ami… - Bioscience …, 1998 - Taylor & Francis
The application of the on-line HPLC-exciton CD analysis with (S)-TBMB-carboxylic acid that simultaneously determined the enantiomeric composition and absolute configuration of …
Number of citations: 2 www.tandfonline.com
Y Nishida, M Kumagai, A Kamiyama, H Ohrui… - Carbohydrate …, 1991 - Elsevier
Reaction of (−) 2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid with per-O-acetyl-d- and l-glucopyranosyl bromides yielded diastereomeric per-O-acetylated glycopyranosyl 2-…
Number of citations: 12 www.sciencedirect.com
JH Kim, Y Nishida, H Ohrui, H Meguro - Journal of Chromatography A, 1995 - Elsevier
As an extension of previous methods for enantiomer analyses of diacylglycerols, a highly sensitive HPLC method was developed for the determination of the absolute configuration and …
Number of citations: 14 www.sciencedirect.com
JH Kim, Y Nishida, H Ohrui, H Meguro - Journal of Chromatography A, 1995 - Elsevier
A simple and highly sensitive HPLC method was developed for the determination of the absolute configuration and the optical purity of diacylglycerols. The method involves direct …
Number of citations: 15 www.sciencedirect.com
M Suzuki, Y Nishida, Y Ohguro, Y Miura… - Tetrahedron …, 2004 - Elsevier
Asymmetric o- and m-nitrobenzoic acids with a 1,3-benzodioxole skeleton have been synthesized and characterized. The synthesis involved nitration at either the C-5 or C-6 position of …
Number of citations: 7 www.sciencedirect.com
C Bai, H Ohrui, Y Nishida, H Meguro - Analytical biochemistry, 1997 - Elsevier
Per-O-methylated pentopyranoses and hexopyranoses were converted to their glycosyl chlorides and coupled with cesium salt of a fluorescent chiral derivatization reagent, (+)-2-methyl…
Number of citations: 22 www.sciencedirect.com
N Natori, K Nakagawara, M Shoji, T Sugai… - Journal of Molecular …, 2014 - Elsevier
To access the enantiomers of 2-methyl-2-(2′-naphthyl)-1,3-benzodioxole-4-carboxylic acid (MNB carboxylic acid), lipase-catalyzed kinetic resolution of racemic [2-methyl-2-(2′-…
Number of citations: 1 www.sciencedirect.com
SH Seo, XL Mai, KH Kim - 분석과학, 2021 - dbpia.co.kr
In the group of commonly prescribed β-blocker drugs, one of the enantiomers is generally relatively more active than the others. This study aims to develop a technique for the chiral …
Number of citations: 0 www.dbpia.co.kr

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